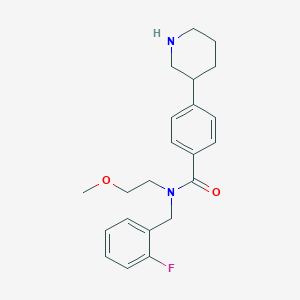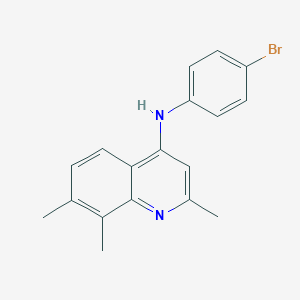
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-furylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related heterocyclic derivatives often involves innovative methods to create complex molecular structures efficiently. For instance, heterocyclic derivatives similar to the compound of interest have been synthesized via visible-light-promoted reactions, showcasing the utility of light in facilitating chemical reactions at room temperature. These methods achieve good to excellent yields and demonstrate the versatility of synthetic approaches in accessing such compounds (Liu, Cong, Liu, & Sun, 2016).
Molecular Structure Analysis
The molecular structure of compounds in this category has been elucidated using various spectroscopic techniques. For example, the structure of 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives was confirmed using 1H NMR, 13C NMR, and mass spectra, showcasing the importance of these techniques in determining molecular configurations (Sakr, Kothayer, Ibrahim, Baraka, & Rezq, 2019).
Chemical Reactions and Properties
Various chemical reactions are pivotal in modifying the structure and enhancing the properties of these compounds. For instance, the C-H activation/annulation reaction has been applied to benzamides, leading to the formation of fluoroalkylated isoquinolinones. Such reactions highlight the synthetic flexibility and the potential for generating compounds with diverse functionalities (Kumon, Wu, Shimada, Yamada, Agou, Fukumoto, Kubota, Hammond, & Konno, 2021).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, are crucial for their application in various fields. While specific studies on 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-furylmethyl)benzamide are limited, related research indicates that solubility and thermal stability are significant factors influencing the usability of heterocyclic compounds (Imai, Maldar, & Kakimoto, 1984).
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential for further functionalization, define the applicability of these compounds in medicinal chemistry and materials science. Studies have explored reactions under superelectrophilic activation, leading to the formation of diverse heterocyclic compounds, further underlining the chemical versatility of these molecules (Gurskaya, Belyanskaya, Ryabukhin, Nilov, Boyarskaya, & Vasilyev, 2016).
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c25-22(23-14-21-6-3-13-26-21)19-9-7-17(8-10-19)15-24-12-11-18-4-1-2-5-20(18)16-24/h1-10,13H,11-12,14-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUZBKGVIYZFDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(furan-2-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-3-[(3,5-dimethyl-4-isoxazolyl)methyl]-6-(3,3,3-trifluoropropanoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5632085.png)
![1-cycloheptyl-6-oxo-N-[2-(3-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5632090.png)


![N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5632115.png)



![5-{[(3-carboxyphenyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5632148.png)


![(3aR*,9bR*)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5632190.png)

![(3-methoxyphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B5632201.png)